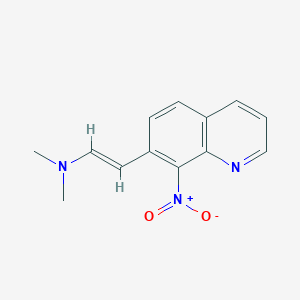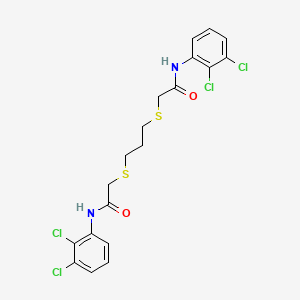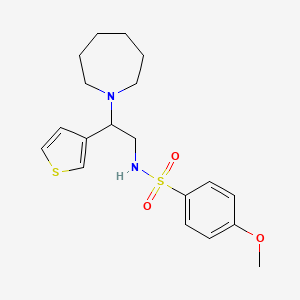
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-chloro-2-oxopyridazin-3-one (COPO), is an organic compound that has been studied extensively for its potential applications in medicinal chemistry and biochemistry. COPO is a small molecule that has been extensively researched for its ability to interact with various proteins and enzymes in the body. COPO has been identified as a potential inhibitor of various enzymes involved in the synthesis of proteins, and has been shown to have a wide range of biological activities in vitro and in vivo. COPO is a promising compound for the development of new drugs and therapies for various diseases.
Mécanisme D'action
COPO has been identified as an inhibitor of various enzymes involved in the synthesis of proteins. COPO has been shown to interact with these enzymes and block their activity, thus preventing the synthesis of proteins. COPO has also been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
COPO has been shown to have a wide range of biological activities in vitro and in vivo. COPO has been found to be an inhibitor of enzymes involved in the synthesis of proteins, and has been shown to have anti-cancer, anti-inflammatory, and anti-neurological effects. COPO has also been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
COPO is a small molecule that is easy to synthesize and manipulate in the laboratory. It is also relatively inexpensive to obtain and is stable in a variety of conditions. However, COPO is not very soluble in water, which can limit its use in certain experiments. Additionally, COPO is not very stable in the presence of light or heat, which can also limit its use in certain experiments.
Orientations Futures
COPO has been studied extensively for its potential applications in medicinal chemistry and biochemistry, and there are many potential future directions for further research. These include further investigation into the potential anti-cancer, anti-inflammatory, and anti-neurological effects of COPO, as well as its potential use as an insecticide. Additionally, further research into the mechanisms of action of COPO and its interactions with proteins and enzymes may lead to the development of new drugs and therapies for various diseases. Finally, further research into the solubility of COPO and its stability in various conditions may lead to more efficient and effective lab experiments.
Méthodes De Synthèse
COPO can be synthesized through a variety of methods, including acid-catalyzed condensation, reaction of 2-oxopyridazin-3-one with diethylamine, and reaction of 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinonexopyridazin-3-one with diethylamine. In the acid-catalyzed condensation method, 2-oxopyridazin-3-one is reacted with diethyl amine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone.
Applications De Recherche Scientifique
COPO has been studied extensively for its potential applications in medicinal chemistry and biochemistry. COPO has been identified as a potential inhibitor of various enzymes involved in the synthesis of proteins, and has been shown to have a wide range of biological activities in vitro and in vivo. COPO has been used in the development of new drugs and therapies for various diseases, including cancer, inflammation, and neurological disorders. COPO has also been studied for its potential use as an insecticide.
Propriétés
IUPAC Name |
4-chloro-5-(diethylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-14(5-2)9-6-13-15(7-8(3)16)11(17)10(9)12/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZDRNVNJWEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)CC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)


![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)

![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)